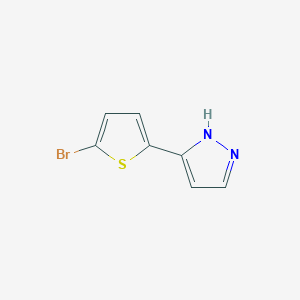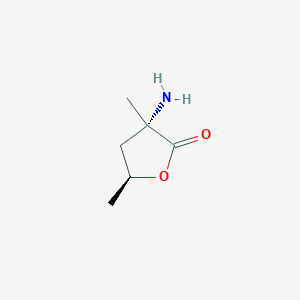
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one, also known as DMO, is a chiral cyclic amino acid derivative. It is a bioisostere of proline and is commonly used in the synthesis of peptides and peptidomimetics. The unique properties of DMO make it an attractive alternative to proline in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is not fully understood, but it is believed to act as a proline bioisostere, mimicking the structural and functional properties of proline. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to interact with proteins and enzymes involved in various biological processes, including cell signaling, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used in the development of new antibiotics and antifungal agents. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has also been shown to have anticancer properties, and has been used in the development of new cancer treatments. Additionally, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in lab experiments is its unique properties as a proline bioisostere. This allows for the development of new drugs and pharmaceuticals with improved properties and efficacy. However, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one can be difficult to synthesize and may have limited availability, which can be a limitation for lab experiments.
Orientations Futures
There are many possible future directions for the use of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in scientific research. One area of interest is the development of new antibiotics and antifungal agents, as (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has shown promising results in inhibiting the growth of bacteria and fungi. Additionally, (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one and its potential applications in medicine and drug development.
Méthodes De Synthèse
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the Pictet-Spengler reaction. One of the most common methods for synthesizing (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.
Applications De Recherche Scientifique
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been widely used in scientific research for its unique properties and potential applications. It has been shown to have antimicrobial and antifungal properties, and has been used in the development of new antibiotics and antifungal agents. (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has also been used in the synthesis of peptide-based drugs and has shown promising results in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
160281-12-9 |
|---|---|
Nom du produit |
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S,5S)-3-amino-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(2,7)5(8)9-4/h4H,3,7H2,1-2H3/t4-,6-/m0/s1 |
Clé InChI |
GROCKJPOWQCNPO-NJGYIYPDSA-N |
SMILES isomérique |
C[C@H]1C[C@](C(=O)O1)(C)N |
SMILES |
CC1CC(C(=O)O1)(C)N |
SMILES canonique |
CC1CC(C(=O)O1)(C)N |
Synonymes |
2(3H)-Furanone,3-aminodihydro-3,5-dimethyl-,(3S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



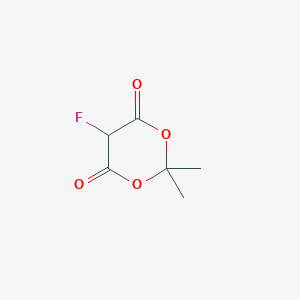



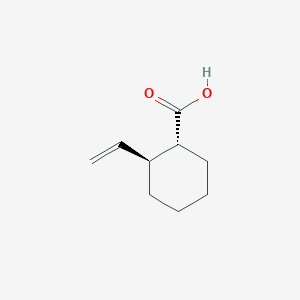
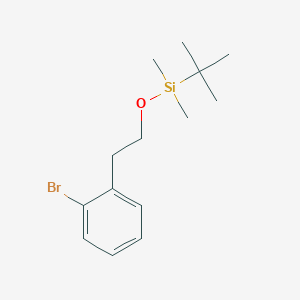
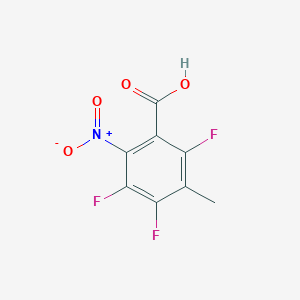

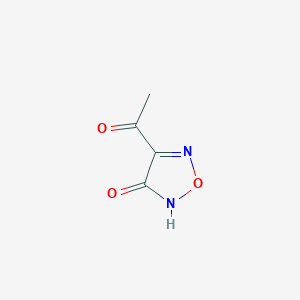

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
